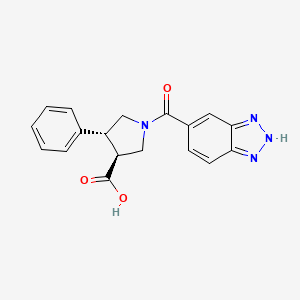

![molecular formula C23H33N3O3 B5547210 8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multiple steps, starting from readily available precursors. The synthesis route often involves the Michael addition reaction, followed by cyclization to form the spirocyclic structure. These methods have been developed to optimize yields and introduce various substituents at the 8-position of the spirocyclic core, allowing for the synthesis of a wide array of derivatives for further biological evaluation (Caroon et al., 1981).

科学的研究の応用

Antihypertensive Activity

Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those with morpholinyl and phenyl substitutions, have been synthesized and screened for their antihypertensive properties. These compounds were evaluated in spontaneous hypertensive rats, revealing alpha-adrenergic blocking activity. Certain derivatives demonstrated a potential for reducing blood pressure without significant evidence of beta-adrenergic blockade, suggesting a focus on alpha-adrenoceptor antagonism which may have implications for developing antihypertensive therapies (Caroon et al., 1981).

Antimicrobial and Antifungal Applications

Morpholine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. One study reported the synthesis of adamantane-isothiourea hybrids showing potent broad-spectrum antibacterial activity and significant antifungal effects against Candida albicans (Al-Wahaibi et al., 2017). Another study focused on the design and synthesis of 1,2,4-triazole derivatives containing the morpholine moiety, with some compounds exhibiting good or moderate antimicrobial activity (Sahin et al., 2012).

Antiviral Properties

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their activity against human coronavirus and influenza virus. Notably, certain derivatives exhibited inhibition of coronavirus replication, highlighting the potential of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral drug development (Apaydın et al., 2019).

Photophysical Applications

The photophysical properties of derivatives related to BODIPY fluorophores, including those with morpholine substitutions, have been studied, revealing their fluorescence behavior in different solvents. These findings are relevant for applications in fluorescence microscopy and the development of fluorescent probes (Qin et al., 2005).

Synthesis and Characterization

Research also extends into the synthesis and characterization of compounds with structural similarities to 8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one. These studies provide foundational knowledge on chemical reactions and properties essential for further application-based research (He et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

8-(2-morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O3/c27-21(15-20-17-24-10-14-29-20)25-12-8-23(9-13-25)16-22(28)26(18-23)11-4-7-19-5-2-1-3-6-19/h1-3,5-6,20,24H,4,7-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEPIWMDVSGEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C(=O)CC4CNCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![3-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5547164.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)

![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)